molecular formula C22H14N2O4S B2378759 (E)-methyl 2-(5-(2-cyano-2-(4-(furan-2-yl)thiazol-2-yl)vinyl)furan-2-yl)benzoate CAS No. 844460-57-7

(E)-methyl 2-(5-(2-cyano-2-(4-(furan-2-yl)thiazol-2-yl)vinyl)furan-2-yl)benzoate

Cat. No.: B2378759
CAS No.: 844460-57-7
M. Wt: 402.42
InChI Key: FHLNMTPVLFNFJH-SDNWHVSQSA-N
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Description

The compound "(E)-methyl 2-(5-(2-cyano-2-(4-(furan-2-yl)thiazol-2-yl)vinyl)furan-2-yl)benzoate" is a heterocyclic organic molecule featuring a furan-thiazole core conjugated with a cyano-vinyl group and a benzoate ester. Its structure combines electron-rich aromatic systems (furan and thiazole rings) with electron-withdrawing groups (cyano and ester), rendering it a candidate for applications in medicinal chemistry, particularly in anticancer or antimicrobial agent development. The (E)-stereochemistry of the vinyl group is critical for its electronic and steric properties, influencing intermolecular interactions and biological activity .

Synthetic routes for this compound likely involve aldol condensation or Suzuki-Miyaura coupling to assemble the furan-thiazole backbone, followed by esterification. Characterization typically employs NMR, UV-Vis spectroscopy, and X-ray crystallography (using tools like SHELX for structural validation) .

Properties

IUPAC Name

methyl 2-[5-[(E)-2-cyano-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]ethenyl]furan-2-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N2O4S/c1-26-22(25)17-6-3-2-5-16(17)19-9-8-15(28-19)11-14(12-23)21-24-18(13-29-21)20-7-4-10-27-20/h2-11,13H,1H3/b14-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHLNMTPVLFNFJH-SDNWHVSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=CC=C(O2)C=C(C#N)C3=NC(=CS3)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=CC=C1C2=CC=C(O2)/C=C(\C#N)/C3=NC(=CS3)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-methyl 2-(5-(2-cyano-2-(4-(furan-2-yl)thiazol-2-yl)vinyl)furan-2-yl)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Molecular Formula

The molecular formula of this compound is:

C20H15N3O4SC_{20}H_{15}N_{3}O_{4}S

Structural Features

This compound features multiple functional groups, including:

  • Thiazole ring : Known for its biological activity, particularly in anticancer and antimicrobial properties.
  • Furan moieties : Contribute to the electronic properties and stability of the compound.
  • Cyano group : Enhances reactivity and potential for forming covalent bonds with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Thiazole Ring : This is achieved through the condensation of appropriate precursors under acidic or basic conditions.
  • Introduction of the Furan Moiety : Furan derivatives are synthesized via cyclization reactions involving furan-containing substrates.
  • Cyanation Reaction : The introduction of the cyano group is performed using nucleophilic substitution methods.
  • Final Esterification : The benzoate moiety is formed through esterification with methyl alcohol.

Anticancer Properties

Research indicates that compounds containing thiazole and furan rings exhibit significant cytotoxic activity against various cancer cell lines. For instance, studies have shown that thiazole derivatives can inhibit cell proliferation in breast cancer cells, with IC50 values often in the low micromolar range (e.g., IC50 = 1.61 µg/mL for related compounds) .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. The presence of the cyano group allows for interactions with microbial enzymes, potentially leading to inhibition of growth. Preliminary studies have indicated that similar compounds demonstrate effective antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with MIC values ranging from 15.6 to 125 μg/mL .

The proposed mechanism of action includes:

  • Enzyme Inhibition : The cyano group can form covalent bonds with nucleophilic sites on proteins, inhibiting enzymatic activity.
  • Oxidative Stress Induction : The furan moiety can generate reactive oxygen species (ROS), leading to oxidative stress in cells, which is particularly effective against cancer cells .
  • Cell Cycle Arrest : Some studies suggest that thiazole-containing compounds can induce cell cycle arrest at specific phases, facilitating apoptosis in cancer cells.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    • A study evaluated the cytotoxic effects of related thiazole-furan compounds on A549 lung adenocarcinoma cells, demonstrating significant cell death at concentrations as low as 10 μM .
  • Antimicrobial Efficacy :
    • Another investigation assessed the antimicrobial properties of thiazole derivatives, revealing strong activity against MRSA strains, suggesting that modifications to the thiazole ring can enhance efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound belongs to a class of heterocyclic derivatives with fused furan-thiazole systems. Key analogues include:

Compound Name Structural Features Key Differences Bioactivity (If Reported) Reference
3-Methyl-2-[(E)-2-(5-arylfuran-2-yl)vinyl]-1,3-benzothiazolium iodides Benzothiazolium core with aryl-furan substituents Cationic benzothiazolium vs. neutral benzoate ester; iodine counterion Antimicrobial activity (not quantified)
(E)-Ethyl 2-(2-(2-((Z)-2-(arylamido)-3-(furan-2-yl)acryloyl)hydrazinyl)thiazol-4(5H)-ylidene)acetates Thiazole-hydrazine hybrid with acryloyl and furan groups Hydrazine linker vs. cyano-vinyl; Z/E isomerism in acryloyl group Cytotoxicity (IC₅₀: 5–20 µM)
Ethyl 5-[6-(furan-2-yl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2,6-dimethylnicotinate Triazolo-thiadiazole fused with furan and nicotinate Triazolo-thiadiazole vs. thiazole; additional methyl groups on nicotinate Antifungal activity

Key Observations :

  • Steric Profile : The benzoate ester introduces bulkiness absent in simpler furan-thiazole hybrids, which may affect membrane permeability .
  • Synthetic Complexity : The target compound requires multi-step synthesis (e.g., cross-coupling, esterification), whereas benzothiazolium salts are synthesized via simpler quaternization reactions .
Pharmacological Activity

While direct bioactivity data for the target compound is unavailable, structurally related compounds exhibit:

  • Anticancer Potential: Thiazole-hydrazine derivatives (e.g., compounds from ) show cytotoxicity against cancer cell lines (IC₅₀: 5–20 µM), attributed to thiazole-mediated topoisomerase inhibition .
  • Antimicrobial Action : Benzothiazolium iodides with furan substituents demonstrate broad-spectrum antimicrobial activity, though mechanisms remain unclear .
  • Antifungal Properties : Triazolo-thiadiazole derivatives () inhibit fungal growth via membrane disruption .

The target compound’s cyano group may enhance binding to cellular targets (e.g., kinases) compared to non-cyano analogues, but experimental validation is needed.

Stability and Reactivity
  • Hydrolytic Stability : The methyl benzoate ester is less prone to hydrolysis than ethyl esters in acidic/alkaline conditions, as seen in related compounds .
  • Photostability : Conjugated furan-thiazole systems are susceptible to UV-induced degradation, a limitation shared across this class .

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